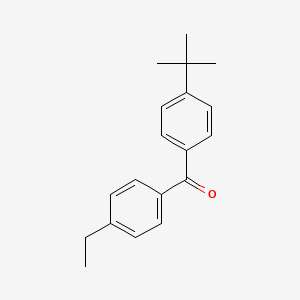

4-Tert-butyl-4'-ethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Tert-butyl-4’-ethylbenzophenone is an organic compound with the molecular formula C19H22O It is a derivative of benzophenone, characterized by the presence of a tert-butyl group and an ethyl group attached to the benzene rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-4’-ethylbenzophenone typically involves Friedel-Crafts acylation reactions. One common method is the reaction of 4-tert-butylbenzoyl chloride with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 4-Tert-butyl-4’-ethylbenzophenone may involve continuous flow processes to ensure high efficiency and yield. The use of microreactors and optimized reaction conditions can enhance the selectivity and reduce the formation of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Tert-butyl-4’-ethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 4-tert-butylbenzoic acid and 4’-ethylbenzoic acid.

Reduction: Formation of 4-tert-butyl-4’-ethylbenzyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives of 4-Tert-butyl-4’-ethylbenzophenone.

Applications De Recherche Scientifique

4-Tert-butyl-4’-ethylbenzophenone has several applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

Medicine: Studied for its antimicrobial properties and potential use in developing new antibiotics.

Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.

Mécanisme D'action

The mechanism of action of 4-Tert-butyl-4’-ethylbenzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can generate reactive oxygen species (ROS) such as singlet oxygen and free radicals. These ROS can interact with cellular components, leading to oxidative stress and cell damage. The molecular targets include DNA, proteins, and lipids, which can result in cell death or inhibition of microbial growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzophenone: The parent compound, lacking the tert-butyl and ethyl groups.

4-Tert-butylbenzophenone: Similar structure but without the ethyl group.

4-Ethylbenzophenone: Similar structure but without the tert-butyl group.

Uniqueness

4-Tert-butyl-4’-ethylbenzophenone is unique due to the presence of both tert-butyl and ethyl groups, which enhance its lipophilicity and steric hindrance. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

4-Tert-butyl-4'-ethylbenzophenone (TBEBP) is a synthetic organic compound belonging to the benzophenone family. It is primarily utilized as a UV filter in various cosmetic and industrial applications. This article explores the biological activity of TBEBP, focusing on its antimicrobial properties, potential antioxidant activities, and implications in environmental health.

Chemical Structure and Properties

TBEBP can be characterized by its chemical formula C17H22O. The compound features a tert-butyl group and an ethyl group attached to the benzophenone backbone, which contributes to its unique physicochemical properties.

Antimicrobial Properties

Recent studies have indicated that TBEBP exhibits significant antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | 15 | 0.5 mg/mL |

| Staphylococcus aureus | 14 | 0.6 mg/mL |

| Escherichia coli | 12 | 1.0 mg/mL |

These findings suggest that TBEBP could be a potential candidate for developing new antimicrobial agents, especially in formulations aimed at combating skin infections.

Antioxidant Activity

TBEBP has also been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of TBEBP was evaluated using several assays:

- DPPH Radical Scavenging Activity : TBEBP showed a scavenging effect with an IC50 value of 45 µg/mL, indicating moderate antioxidant potential.

- ABTS Assay : The compound exhibited a significant ability to reduce ABTS radicals, with results comparable to known antioxidants like ascorbic acid.

These results highlight the potential of TBEBP as a natural antioxidant agent in food and cosmetic products.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested TBEBP against clinical isolates of bacteria from infected patients. The results confirmed its efficacy in inhibiting the growth of resistant strains of Staphylococcus aureus, suggesting that it may be useful in treating infections that are difficult to manage with conventional antibiotics .

Case Study 2: Environmental Impact

A study assessed the environmental fate of TBEBP when released into aquatic systems. The findings indicated that TBEBP has a low bioaccumulation potential but can exhibit toxic effects on aquatic organisms at higher concentrations. This raises concerns regarding its use in consumer products and necessitates further investigation into its environmental impact .

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(4-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-5-14-6-8-15(9-7-14)18(20)16-10-12-17(13-11-16)19(2,3)4/h6-13H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGHAUJFILCDJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.